molecular formula C23H47NO B14307886 N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine CAS No. 110360-29-7

N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine

Cat. No.: B14307886
CAS No.: 110360-29-7
M. Wt: 353.6 g/mol
InChI Key: MNNFDPCUIYGXCV-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine is a tertiary amine with a complex structure that includes a cyclohexane ring, an octyloxy group, and two butyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the alkylation of cyclohexanone with an appropriate alkyl halide to introduce the octyloxy group. This is followed by the reductive amination of the resulting intermediate with dibutylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism by which N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutylcyclohexanamine: Lacks the octyloxy group, making it less hydrophobic.

    N,N-Dibutyl-2-methylcyclohexanamine: Contains a methyl group instead of the octyloxy group, altering its chemical properties.

Uniqueness

N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

110360-29-7

Molecular Formula

C23H47NO

Molecular Weight

353.6 g/mol

IUPAC Name

N,N-dibutyl-2-(octoxymethyl)cyclohexan-1-amine

InChI

InChI=1S/C23H47NO/c1-4-7-10-11-12-15-20-25-21-22-16-13-14-17-23(22)24(18-8-5-2)19-9-6-3/h22-23H,4-21H2,1-3H3

InChI Key

MNNFDPCUIYGXCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC1CCCCC1N(CCCC)CCCC

Origin of Product

United States

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